molecular formula C21H19BrN2O2 B3310721 1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946223-39-8

1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3310721
CAS No.: 946223-39-8
M. Wt: 411.3 g/mol
InChI Key: XDDKBWOFGHTHRE-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, an ethylphenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the bromophenyl and ethylphenyl intermediates, followed by their coupling with the dihydropyridine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the coupling and amidation reactions efficiently .

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2/c1-2-15-7-11-18(12-8-15)23-20(25)19-4-3-13-24(21(19)26)14-16-5-9-17(22)10-6-16/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDKBWOFGHTHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 5
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1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 6
1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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